3,8-Dibromoimidazo[1,2-A]pyrazine
Overview
Description
3,8-Dibromoimidazo[1,2-A]pyrazine: is a heterocyclic compound that belongs to the imidazopyrazine family It is characterized by the presence of two bromine atoms at the 3rd and 8th positions of the imidazo[1,2-A]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromoimidazo[1,2-A]pyrazine typically involves the bromination of imidazo[1,2-A]pyrazine. One common method involves the reaction of imidazo[1,2-A]pyrazine with bromine in acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 8th positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dibromoimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Chemistry: 3,8-Dibromoimidazo[1,2-A]pyrazine is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its brominated structure imparts desirable properties to these materials, such as flame retardancy and enhanced stability .
Mechanism of Action
The mechanism of action of 3,8-Dibromoimidazo[1,2-A]pyrazine is primarily studied in the context of its biological activities. It interacts with specific molecular targets, such as enzymes and receptors, to exert its effects. The bromine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
- 6,8-Dibromoimidazo[1,2-A]pyrazine
- Imidazo[1,2-A]pyridine
- Imidazo[1,2-A]pyrimidine
Comparison: 3,8-Dibromoimidazo[1,2-A]pyrazine is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and biological activity. Compared to 6,8-Dibromoimidazo[1,2-A]pyrazine, the 3,8-dibromo derivative exhibits different substitution patterns and reactivity profiles. Imidazo[1,2-A]pyridine and imidazo[1,2-A]pyrimidine, while structurally related, have different nitrogen atom arrangements and electronic properties, leading to distinct applications and mechanisms of action .
Properties
IUPAC Name |
3,8-dibromoimidazo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVCJNVMXJJHTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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